D-Sorbitol 6-phosphate is found in various biological systems, particularly in plants like apple leaves and in certain bacteria such as Lactobacillus casei. It is synthesized from glucose-6-phosphate through the action of specific enzymes, including D-sorbitol-6-phosphate dehydrogenase.
D-Sorbitol 6-phosphate belongs to the class of carbohydrate derivatives, specifically categorized under sugar phosphates. It is also related to polyols, which are sugar alcohols that have various biological functions.
The synthesis of D-sorbitol 6-phosphate can be achieved through enzymatic pathways. The key enzyme involved is D-sorbitol-6-phosphate dehydrogenase, which catalyzes the conversion of D-fructose 6-phosphate to D-sorbitol 6-phosphate using NADH as a cofactor.
D-Sorbitol 6-phosphate has a molecular formula of C_6H_13O_8P. The structure consists of a six-carbon chain with hydroxyl groups and a phosphate group attached at the sixth carbon.
D-Sorbitol 6-phosphate participates in several biochemical reactions:
The enzymatic reactions are often regulated by substrate availability and cellular energy status, influencing sorbitol biosynthesis and its subsequent utilization in metabolic pathways .
The mechanism of action for D-sorbitol 6-phosphate involves its role as an intermediate in sorbitol metabolism. Upon hydrolysis by sorbitol-6-phosphatase, it releases sorbitol, which can then be used as an osmoprotectant or energy source.
This process is vital for maintaining osmotic balance in cells under stress conditions, such as drought or high salinity .
D-Sorbitol 6-phosphate has several applications in scientific research:
Sorbitol-6-phosphate dehydrogenase (S6PDH; EC 1.1.1.200 or 1.1.1.140) catalyzes the reversible NADPH-dependent reduction of glucose-6-phosphate (G6P) to D-sorbitol 6-phosphate (S6P). This reaction represents the committed step in sorbitol biosynthesis, particularly in plants of the Rosaceae family (e.g., apple, pear, loquat) where sorbitol serves as a primary photosynthate [1] [5] [10].
S6PDH exhibits strict substrate specificity for hexose-6-phosphates. Kinetic studies reveal significantly higher affinity for glucose-6-phosphate (G6P) compared to sorbitol-6-phosphate (S6P), though this varies across species:
Table 1: Kinetic Parameters of S6PDH from Selected Organisms
Source | Substrate | Km (mM) | Cofactor | Primary Reaction Direction |
---|---|---|---|---|
Loquat (Eriobotrya japonica) | Glucose-6-P | 11.6 | NADPH | Reduction (S6P synthesis) |
Sorbitol-6-P | 2.22 | NADP⁺ | Oxidation | |
Rice (Oryza sativa) | Glucose-6-P | 15.9 ± 0.2 | NADPH | Reduction |
Sorbitol-6-P | 7.21 ± 0.5 | NADP⁺ | Oxidation | |
Erwinia amylovora | Sorbitol-6-P | 9.0 | NAD⁺ | Oxidation |
Cofactor specificity is a key evolutionary divergence:
S6PDH activity is profoundly influenced by pH, governing reaction directionality:
Despite thermodynamic equilibrium favoring S6P oxidation (Keq = 5.12 × 10⁻¹⁰ for loquat S6PDH) [1], the enzyme operates predominantly toward S6P synthesis in vivo due to:
The final step in sorbitol biosynthesis involves hydrolysis of the phosphate ester from S6P by sorbitol-6-phosphate phosphatase (S6PP), yielding free sorbitol. Though less characterized than S6PDH, S6PP is inferred to be a Mg²⁺-dependent phosphatase with high specificity for S6P [7] [10]. This enzyme ensures irreversible commitment to sorbitol production by preventing S6P re-entry into central carbohydrate metabolism. Subcellular localization studies suggest S6PP activity in the cytosol, facilitating sorbitol transport into phloem [10].
S6PDH belongs to the aldo-keto reductase (AKR) superfamily (PF00248) in plants and short-chain dehydrogenases/reductases (SDR) superfamily in bacteria:
Plant S6PDH (AKR family): The rice enzyme (OsS6PDH) shares 38% sequence identity with human aldose reductase (PDB: 2ACQ). Homology modeling reveals a conserved (α/β)8-barrel (TIM barrel) fold. The active site contains the catalytic tetrad Tyr55, Lys84, Asp53, and His117 – residues essential for proton transfer and substrate orientation [3] [4]. A unique 56-amino acid N-terminal extension in OsS6PDH is predicted to be a chloroplast transit peptide, directing the enzyme to photosynthetic tissues [6].
Bacterial S6PDH (SDR family): The Erwinia amylovora SrlD structure (PDB: 5O3Z; 1.84 Å resolution) is a tetramer with each monomer adopting a Rossmann fold. The catalytic triad Asn155-Ser146-Tyr170 facilitates hydride transfer. Lys42 positions the phosphate group of S6P via ionic interactions, explaining specificity for phosphorylated substrates [7] [9].
Table 2: Key Structural Features of S6PDH Enzymes
Feature | Plant S6PDH (AKR) | Bacterial S6PDH (SDR) |
---|---|---|
Representative PDB | Homology model (2ACQ template) | 5O3Z (crystal structure) |
Quaternary Structure | Not determined (dimer predicted) | Tetramer |
Catalytic Residues | Tyr55, Lys84, Asp53, His117 | Asn155, Ser146, Tyr170 |
Phosphate Recognition | Arg298, His122 (predicted) | Lys42 |
Cofactor Binding | NADPH-specific loop | Asp61 (NAD⁺ specificity) |
Computational docking elucidates substrate orientation within active sites:
Docking simulations further rationalize the inability to utilize mannose-6-phosphate: The axial C2 hydroxyl in the mannose configuration sterically clashes with active site residues (e.g., Val49 in SrlD), preventing productive binding [3] [4].
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